molecular formula C14H20BFO3 B6301396 2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester CAS No. 2121513-46-8

2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester

Cat. No.: B6301396
CAS No.: 2121513-46-8
M. Wt: 266.12 g/mol
InChI Key: JIWMNJWJJHRXTB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action involves transformations of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The affected biochemical pathways involve the transformation of the boronic ester moiety into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . This process is part of asymmetric synthesis, a field that has seen a large expansion in routes to obtain enantioenriched organoboron compounds .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 26612 .

Result of Action

The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action environment of the compound can influence its action, efficacy, and stability. For instance, the compound’s synthetic utility can be tempered by air and moisture sensitivity . It’s also worth noting that the compound has a storage temperature of 2-8°C .

Properties

IUPAC Name

2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-7-10(16)12(11(8-9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWMNJWJJHRXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135367
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-46-8
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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